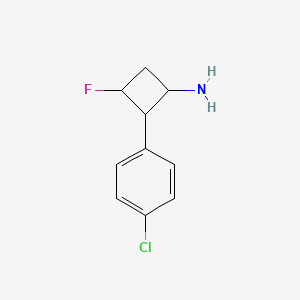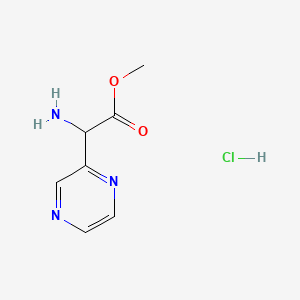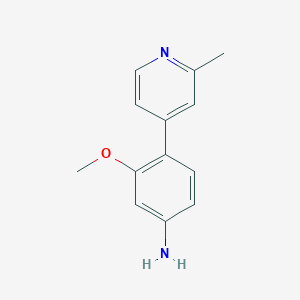
2,3,4,6-Tetrachlorophenetole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetrachlorophenetole: is an organochlorine compound with the molecular formula C8H6Cl4O . It is a derivative of phenetole, where four chlorine atoms are substituted at the 2, 3, 4, and 6 positions on the benzene ring. This compound is known for its chemical stability and resistance to degradation, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetrachlorophenetole typically involves the chlorination of phenetole. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: 2,3,4,6-Tetrachlorophenetole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenetole derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products:
Oxidation: Tetrachloroquinones.
Reduction: Dichlorophenetole or monochlorophenetole derivatives.
Substitution: Hydroxyphenetole or aminophenetole derivatives.
科学的研究の応用
2,3,4,6-Tetrachlorophenetole has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of 2,3,4,6-Tetrachlorophenetole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its chlorinated structure plays a crucial role in its reactivity and interactions.
類似化合物との比較
- 2,3,4,5-Tetrachlorophenetole
- 2,3,5,6-Tetrachlorophenetole
- Pentachlorophenetole
Comparison:
- 2,3,4,6-Tetrachlorophenetole is unique due to its specific chlorine substitution pattern, which affects its chemical reactivity and biological activity.
- 2,3,4,5-Tetrachlorophenetole and 2,3,5,6-Tetrachlorophenetole have different substitution patterns, leading to variations in their chemical properties and applications.
- Pentachlorophenetole has an additional chlorine atom, which can further enhance its stability and reactivity but may also increase its toxicity.
特性
CAS番号 |
56818-02-1 |
|---|---|
分子式 |
C8H6Cl4O |
分子量 |
259.9 g/mol |
IUPAC名 |
1,2,3,5-tetrachloro-4-ethoxybenzene |
InChI |
InChI=1S/C8H6Cl4O/c1-2-13-8-5(10)3-4(9)6(11)7(8)12/h3H,2H2,1H3 |
InChIキー |
OMGPLLBLNOWRAA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)

![4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942345.png)

![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)


![2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol](/img/structure/B13942373.png)




